molecular formula C17H29BrN2O2S B1665343 Benzoic acid, p-(butylamino)-, 2-(methylmethylthioethylamino)ethyl ester, hydrobromide CAS No. 3772-41-6

Benzoic acid, p-(butylamino)-, 2-(methylmethylthioethylamino)ethyl ester, hydrobromide

Cat. No. B1665343
CAS RN: 3772-41-6
M. Wt: 405.4 g/mol
InChI Key: XWSPEHAIAHXVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM88 is a biochemical.

Scientific Research Applications

Receptor Binding and Hypoglycemic Activity

(Brown & Foubister, 1984) explored the blood glucose-lowering activity of certain benzoic acid derivatives, highlighting their potential in binding at insulin-releasing receptor sites of pancreatic beta cells. This study indicates the importance of benzoic acid derivatives in the context of diabetes treatment research.

Solubility and Pharmaceutical Applications

(Restaino & Martin, 1964) investigated the solubility of benzoic acid and its esters, providing valuable insights for pharmaceutical formulations. Understanding the solubility properties of these compounds aids in optimizing their use in drug delivery systems.

Antimicrobial Properties and Cosmetic Preservation

(Charnock & Finsrud, 2007) discussed the increased antimicrobial activity when combining esters of benzoic acid, commonly used as preservatives in cosmetics and pharmaceuticals. This research is pivotal in enhancing the safety and shelf-life of consumer products.

Chemical and Plasma-Catalyzed Hydrolysis

(Nielsen & Bundgaard, 1987) studied the hydrolysis of various esters of benzoic acid, significant for the design of prodrug esters. This is crucial in the pharmaceutical industry for developing more effective and targeted drug delivery systems.

Role in Polycondensation and Polymer Synthesis

(Sugi et al., 2005) researched the polycondensation of certain benzoic acid esters, vital for the synthesis of well-defined condensation polymers. This has implications in the field of material science, particularly in developing new polymeric materials.

Food Preservation and Safety

(Memon, Bhanger, & Khuhawer, 2005) developed analytical procedures for the analysis of benzoic acid and its esters in food, ensuring consumer safety and compliance with regulatory standards.

properties

CAS RN

3772-41-6

Product Name

Benzoic acid, p-(butylamino)-, 2-(methylmethylthioethylamino)ethyl ester, hydrobromide

Molecular Formula

C17H29BrN2O2S

Molecular Weight

405.4 g/mol

IUPAC Name

2-[4-(butylamino)benzoyl]oxyethyl-methyl-(2-methylsulfanylethyl)azanium;bromide

InChI

InChI=1S/C17H28N2O2S.BrH/c1-4-5-10-18-16-8-6-15(7-9-16)17(20)21-13-11-19(2)12-14-22-3;/h6-9,18H,4-5,10-14H2,1-3H3;1H

InChI Key

XWSPEHAIAHXVCD-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCC[NH+](C)CCSC.[Br-]

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCC[NH+](C)CCSC.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AM88, AM 88, AM-88

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoic acid, p-(butylamino)-, 2-(methylmethylthioethylamino)ethyl ester, hydrobromide
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